5-Ethyl-2-methylpyridine;sulfurous acid
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Overview
Description
5-Ethyl-2-methylpyridine is an organic compound with the formula (C₂H₅)(CH₃)C₅H₃N. It is one of several isomeric pyridines with this formula and is of interest due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid, a form of vitamin B₃ . This compound is a colorless liquid with a density of 0.9208 g/cm³ and a boiling point of 178°C .
Preparation Methods
5-Ethyl-2-methylpyridine is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is carried out at 200–300°C and 12–13 MPa in the presence of a catalyst . The yield of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases . Another method involves the use of ammonium acetate as a promoter in a semi-batch reactor to adjust the pH of the reaction solution .
Chemical Reactions Analysis
5-Ethyl-2-methylpyridine undergoes several types of chemical reactions:
Oxidation: Oxidation with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Scientific Research Applications
5-Ethyl-2-methylpyridine is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpyridine involves its conversion to nicotinic acid through oxidation. The initial step involves the formation of aldimine from acetaldehyde and ammonia, which then undergoes dimerization and trimerization through aldol reactions . The molecular targets and pathways involved in this process are primarily related to the synthesis of nicotinic acid and nicotinamide .
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine is similar to other pyridine derivatives such as 2-picoline and 4-picoline. it is unique due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid . Other similar compounds include:
2-Methyl-5-vinylpyridine: Used in the production of resins.
2,5-Lutidine: Used in various chemical syntheses.
Properties
CAS No. |
61541-98-8 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-ethyl-2-methylpyridine;sulfurous acid |
InChI |
InChI=1S/C8H11N.H2O3S/c1-3-8-5-4-7(2)9-6-8;1-4(2)3/h4-6H,3H2,1-2H3;(H2,1,2,3) |
InChI Key |
AUNJMGHVIUZQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C.OS(=O)O |
Origin of Product |
United States |
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